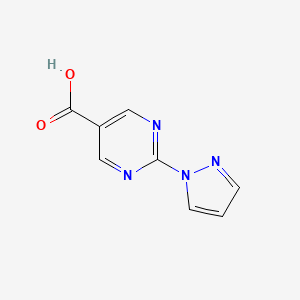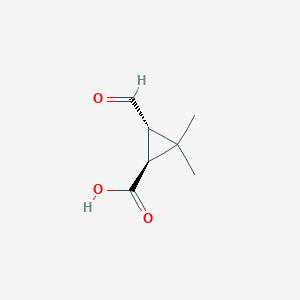
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound with a unique cyclopropane ring structure. This compound is characterized by the presence of a formyl group and a carboxylic acid group attached to a cyclopropane ring, which is further substituted with two methyl groups. The stereochemistry of the compound is defined by the (1S,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent oxidation and formylation steps introduce the formyl and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance the efficiency and selectivity of the reactions.
化学反応の分析
Types of Reactions
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC)
Major Products
Oxidation: (1S,3S)-3-Carboxy-2,2-dimethylcyclopropane-1-carboxylic acid
Reduction: (1S,3S)-3-Hydroxymethyl-2,2-dimethylcyclopropane-1-carboxylic acid
Substitution: Various esters, amides, and other derivatives
科学的研究の応用
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The cyclopropane ring’s strained structure may also play a role in its reactivity and biological activity.
類似化合物との比較
Similar Compounds
(1R,3R)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
(1S,3S)-3-Methoxy-2,2-dimethylcyclopropane-1-carboxylic acid: A derivative with a methoxy group instead of a formyl group, affecting its reactivity and applications.
(1S,3S)-3-Amino-2,2-dimethylcyclopropane-1-carboxylic acid: A derivative with an amino group, used in different chemical and biological contexts.
Uniqueness
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both formyl and carboxylic acid groups. This combination of functional groups and stereochemistry imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
54984-59-7 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC名 |
(1S,3S)-3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-7(2)4(3-8)5(7)6(9)10/h3-5H,1-2H3,(H,9,10)/t4-,5+/m0/s1 |
InChIキー |
PTQGFDXPHNRDCV-CRCLSJGQSA-N |
異性体SMILES |
CC1([C@H]([C@@H]1C(=O)O)C=O)C |
正規SMILES |
CC1(C(C1C(=O)O)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13471763.png)
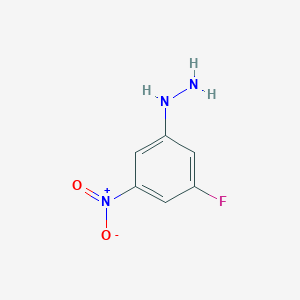
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13471775.png)
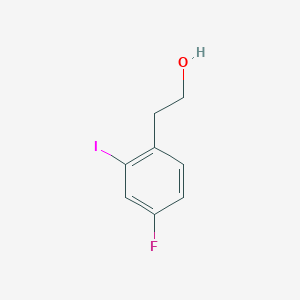
![benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13471789.png)

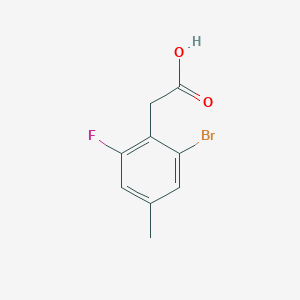



![1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13471817.png)
